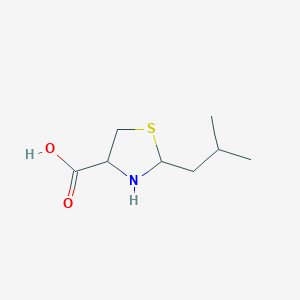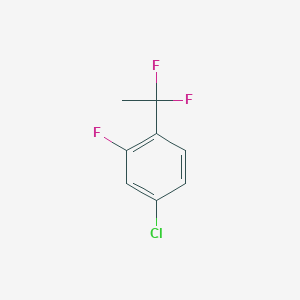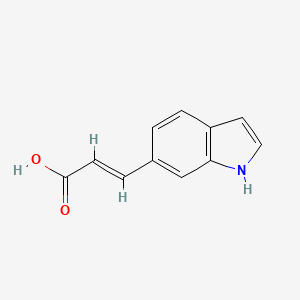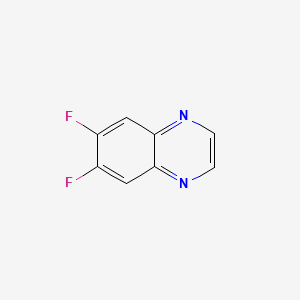
6,7-二氟喹喔啉
描述
6,7-Difluoroquinoxaline is a chemical compound with the molecular formula C8H4F2N2 . It has a molecular weight of 166.13 . It is used in various chemical reactions and has been found to have potential applications in different fields .
Synthesis Analysis
6,7-Difluoroquinoxaline can be synthesized through various methods. One such method involves the reaction of 6,7-difluoroquinoxaline with 1- and 2-methylindoles with heating in AcOH to give products from substitution of H in the heterocyclic fragment . Another method involves fluorine replacement in 2,3-disubstituted 6,7-difluoroquinoxaline 1,4-dioxides and their deoxygenated derivatives by reactions with dialkylamines, sodium azide, and sodium methoxide .Molecular Structure Analysis
The molecular structure of 6,7-Difluoroquinoxaline consists of a benzene ring and a pyrazine ring . The presence of two fluorine atoms in the structure makes it a unique compound for various chemical reactions .Chemical Reactions Analysis
6,7-Difluoroquinoxaline is known to undergo various chemical reactions. For instance, it can react with 1- and 2-methylindoles with heating in AcOH to give products from substitution of H in the heterocyclic fragment . It can also undergo fluorine replacement in 2,3-disubstituted 6,7-difluoroquinoxaline 1,4-dioxides and their deoxygenated derivatives by reactions with dialkylamines, sodium azide, and sodium methoxide .Physical And Chemical Properties Analysis
6,7-Difluoroquinoxaline is a solid at room temperature . It has a molecular weight of 166.13 and a molecular formula of C8H4F2N2 .科学研究应用
化学合成和反应
6,7-二氟喹喔啉发生各种化学反应,显示出其在合成新化合物中的潜力。例如,它们与环烷基亚胺和肼等不同亲核试剂的反应导致氟原子的取代,表明了创建不同化学结构的途径 (Charushin,Mokrushina 和 Tkachev,2001)。类似地,其他研究集中于这些化合物中的亲核取代以进行生物筛选,这对于药物发现和开发至关重要 (Kotovskaya、Romanova、Charushin 和 Chupakhin,2002)。
光伏应用
6,7-二氟喹喔啉在有机太阳能电池领域显示出前景。一项研究展示了使用 2,3-二十二烷基-6,7-二氟喹喔啉合成用于太阳能电池的新型电子受体-供体-受体材料。这种方法旨在通过改变能级和提高电压输出,来提高太阳能电池的效率 (Kong 等人,2021)。
缺氧选择性治疗剂
对源自喹喔啉 1,4-二-N-氧化物(包括 6,7-二氟衍生物)的缺氧选择性剂的研究表明,这些化合物可以选择性地靶向实体瘤中常见的缺氧细胞。这一特性使它们成为抗癌化疗的潜在候选者 (Monge 等人,1995)。
氟代呋喃和吡咯喹喔啉
涉及 6,7-二氟喹喔啉的氟代呋喃和吡咯喹喔啉的合成,突出了其在创建复杂杂环化合物方面的多功能性。这些物质可以有各种应用,从材料科学到药理学 (Kotovskaya、Perova、Charushin 和 Chupakhin,1999)。
用于有机光伏的共聚物
6,7-二氟喹喔啉已被用于合成用于有机光伏的共聚物。其缺电子的性质有助于创造具有较低 HOMO 能级的材料,这有利于提高光伏器件的电压和效率 (Song 等人,2016)。
安全和危害
作用机制
Target of Action
6,7-Difluoroquinoxaline primarily targets microtubules , which are the main components of the cytoskeleton and consist of α- and β-tubulin proteins . These proteins play a crucial role in various cell functions, including cell movement, intracellular transportation, and cell division .
Mode of Action
Quinoxaline derivatives, including 6,7-Difluoroquinoxaline, have been reported as a new type of tubulin polymerization inhibitor . The formation of microtubules is a dynamic process that involves the polymerization and depolymerization of microtubule proteins. When this dynamic balance is disrupted, microtubules cannot synthesize spindle microtubules during cell division, resulting in their inability to replicate and the eventual death of the cell .
Biochemical Pathways
The primary biochemical pathway affected by 6,7-Difluoroquinoxaline is the microtubule assembly pathway . By inhibiting tubulin polymerization, 6,7-Difluoroquinoxaline disrupts the formation of microtubules, thereby affecting various cell functions and leading to cell death .
Result of Action
The primary result of 6,7-Difluoroquinoxaline’s action is the inhibition of cell division and subsequent cell death . By disrupting the formation of microtubules, the compound prevents cells from replicating, leading to their death . This makes 6,7-Difluoroquinoxaline a potential candidate for anticancer therapy .
生化分析
Biochemical Properties
6,7-Difluoroquinoxaline has been found to interact with various enzymes, proteins, and other biomolecules. For instance, it has been used in the synthesis of difluoroquinoxaline-based alternating copolymers . These copolymers have been found to exhibit unique interchain packing and blend morphology, which can affect their photovoltaic properties .
Cellular Effects
It has been used in the synthesis of organic sensitizers for dye-sensitized solar cells (DSSCs) .
Molecular Mechanism
The molecular mechanism of 6,7-Difluoroquinoxaline involves its interaction with other molecules. For instance, it has been found to react with 1- and 2-methylindoles to give products from substitution of H in the heterocyclic fragment . This reaction involves the formation of σ-adducts, which are usually oxidized using special oxidizing agents .
Temporal Effects in Laboratory Settings
It has been used in the synthesis of difluoroquinoxaline-based copolymers, which have been found to exhibit unique photovoltaic properties .
Metabolic Pathways
It has been used in the synthesis of difluoroquinoxaline-based copolymers, which have been found to exhibit unique photovoltaic properties .
属性
IUPAC Name |
6,7-difluoroquinoxaline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F2N2/c9-5-3-7-8(4-6(5)10)12-2-1-11-7/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYNRHHBFPGAPHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C=C(C(=CC2=N1)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: 6,7-Difluoroquinoxaline is primarily employed as an electron-accepting unit in the construction of donor-acceptor (D-A) conjugated polymers and small molecules for OSCs. [, , , , ] This is attributed to its electron-withdrawing nature, facilitated by the presence of fluorine atoms.
A: Fluorination in 6,7-difluoroquinoxaline strengthens its electron-withdrawing ability. [, ] This leads to: * Deeper HOMO energy levels, potentially leading to higher open-circuit voltage (VOC) in OSCs. [, , ] * Enhanced push-pull interactions in D-A systems, narrowing the energy band gap and often resulting in red-shifted absorption. []
A: 6,7-Difluoroquinoxaline is frequently paired with electron-donating units such as: * Thiophene and its derivatives (e.g., bithiophene, terthiophene). [, , , , , ] * Selenophene. [] * Pyrene. [] * Benzo[1,2-b:4,5-b′]dithiophene. [, , ]
A: Research has shown that placing 6,7-difluoroquinoxaline units directly adjacent to the central benzo[1,2-b:4,5-b′]dithiophene unit in a small molecule donor can lead to: * Improved molecular packing. [] * Favorable aggregation patterns in thin films. [] * Enhanced charge transport properties. [] * Higher overall BHJ solar cell efficiencies. []
A: Incorporating oligo(ethylene glycol) (OEG) side chains into 6,7-difluoroquinoxaline-based polymers can: * Enhance water/alcohol processability, offering environmental benefits during device fabrication. [] * Lead to a reduction in the band gap compared to alkylated counterparts, likely due to dielectric environmental variations. []
A: Yes, maintaining efficient charge transport and extraction in thick active layers (around 300 nm) remains a challenge for many polymers, including those containing 6,7-difluoroquinoxaline. [] Careful fine-tuning of intra- and interchain interactions is crucial to achieve high device performance without compromising blend morphology or exacerbating charge recombination.
A: Yes, 6,7-difluoroquinoxaline has been explored in the development of OLEDs. [, , ] For example, a fluorene derivative containing 6,7-difluoroquinoxaline exhibited exciplex formation with NPB, leading to green electroluminescence. []
A: Inserting a layer of 4,4'-N,N'-dicarbazole-biphenyl (CBP) at the donor/acceptor interface has been shown to effectively eliminate exciplex emission in OLEDs based on a 6,7-difluoroquinoxaline-containing fluorene derivative. [] This resulted in pure blue light emission from the fluorene derivative and improved device efficiency.
A: Yes, 6,7-difluoroquinoxaline has been successfully utilized as a backbone acceptor unit in TADF conjugated polymers. [] These polymers, incorporating dibenzothiophene-S,S-dioxide and pendant 9,10-dihydroacridine donors, achieved impressive EQEs of up to 24.8% with emission peaks exceeding 600 nm in solution-processed OLEDs.
ANone: Common synthetic strategies for 6,7-difluoroquinoxaline derivatives include:
- Condensation reactions: For instance, reacting 4,5-difluorobenzene-1,2-diamine with ethyl oxoacetate yields 6,7-difluoroquinoxaline-2-ol. []
- Triflic acid-assisted regioselective bromination: This method allows for the selective introduction of bromine atoms into the quinoxaline core, enabling further functionalization. []
- Stille coupling reactions: This versatile palladium-catalyzed cross-coupling reaction is widely used to connect 6,7-difluoroquinoxaline units with various electron-donating moieties. [, , ]
- Nucleophilic aromatic substitution: This approach can be employed to introduce diverse substituents into the aromatic ring of 6,7-difluoroquinoxaline. [, , , ]
ANone: Commonly employed techniques include:
- NMR spectroscopy: Provides structural information and insights into the polymer's composition. []
- UV-Vis absorption spectroscopy: Helps determine the absorption profile, band gap, and potential for light harvesting in OSCs. [, , , , ]
- Cyclic voltammetry: Used to evaluate the HOMO and LUMO energy levels, which are crucial for understanding charge transport properties. [, , ]
- X-ray powder diffraction (XRD): Provides information about the crystallinity and molecular packing of the material. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



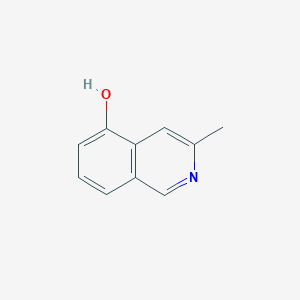
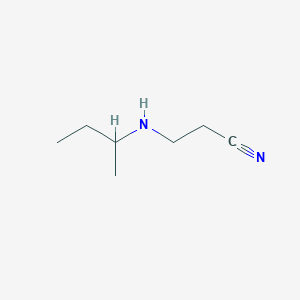
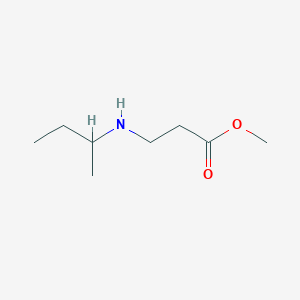

![6,8-Dibromo-7-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B3116294.png)
![3-Isobutylsulfanyl-[1,2,4]thiadiazol-5-ylamine](/img/structure/B3116300.png)

